1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride
Description
Introduction to 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea Hydrochloride
Historical Development and Research Context
The compound emerged during early-21st-century efforts to optimize urea derivatives for targeted protein interactions. Its synthesis was first reported in pharmaceutical patent literature circa 2007, with structural modifications aimed at improving binding affinity to enzymatic targets. The hydrochloride salt form (CAS 1233955-68-4) became commercially available by 2019, reflecting industrial interest in its pharmaceutical potential.
Key milestones include:
- 2007 : Initial synthesis and characterization of the free base form.
- 2018 : Recognition of structural analogs as inhibitors in the NEDD8/cullin pathway, highlighting the therapeutic relevance of piperidinyl ureas.
- 2019 : Commercial availability of the hydrochloride salt for research purposes.
The compound’s development paralleled advances in fragment-based drug design, where its modular structure allows systematic exploration of substituent effects on bioactivity.
Significance in Medicinal Chemistry Research
This compound exemplifies three critical design principles in modern drug discovery:
a) Urea Linkage as a Hydrogen-Bonding Motif
The urea group (-NH-C(=O)-NH-) serves as a bioisostere for peptide bonds, enabling interactions with enzymatic active sites. X-ray crystallography studies of analogous piperidinyl ureas demonstrate hydrogen bonding between urea protons and backbone carbonyls of target proteins.
b) Piperidine Ring Conformational Flexibility
The piperidine moiety adopts chair and boat conformations, allowing adaptation to diverse binding pockets. Quantum mechanical calculations suggest the protonated piperidine nitrogen participates in water-mediated hydrogen networks within hydrophobic environments.
c) 4-Methoxyphenyl Pharmacophore
The electron-donating methoxy group enhances solubility compared to halogenated analogs while maintaining aromatic stacking interactions. Comparative studies show that para-substitution optimizes steric accessibility for target engagement.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀ClN₃O₂ | |
| Molecular Weight | 285.77 g/mol | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 67.8 Ų |
Evolution of Academic Investigation
Research has progressed through distinct phases:
Phase 1: Structural Characterization (2007–2015)
Early studies focused on:
- NMR and mass spectral analysis to confirm regiochemistry.
- X-ray diffraction of co-crystals with model enzymes.
Phase 2: Structure-Activity Relationship (SAR) Studies (2016–2020)
Systematic modifications explored:
- Piperidine substitutions : N-alkylation reduced potency, confirming the necessity of free amine for target binding.
- Methoxy group positioning : Para-substitution outperformed meta/ortho analogs in solubility and target affinity.
- Urea modifications : Replacement with thiourea decreased stability, while alkylurea derivatives retained activity.
Phase 3: Target Validation (2021–Present)
Recent applications include:
- DCN1-UBE2M inhibition : Demonstrated 100-fold potency improvement in optimized analogs for cancer therapeutics.
- Kinase profiling : Selective inhibition of ABL1 and FLT3 tyrosine kinases in biochemical assays.
This compound continues to serve as a prototype for developing dual-action therapeutics, combining enzymatic inhibition with pharmacokinetic optimization. Ongoing research leverages computational modeling to predict off-target effects and guide synthetic optimization.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRABGHQOSDKADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of 4-methoxyaniline with piperidine and an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process can be summarized as follows:
Step 1: Reaction of 4-methoxyaniline with piperidine to form an intermediate.
Step 2: Reaction of the intermediate with an isocyanate derivative to form the urea compound.
Step 3: Conversion of the urea compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxyphenyl)-3-(piperidin-4-yl)urea hydrochloride.
Reduction: Formation of 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride can act as potent inhibitors in cancer treatment. For instance, derivatives of urea have been explored for their ability to inhibit soluble epoxide hydrolase (sEH), which plays a role in cancer progression. The optimization of the urea linker has shown promising results in enhancing the pharmacokinetic properties of these compounds, leading to improved efficacy in vivo against various cancer cell lines .
Neurological Disorders
The compound has potential applications in treating neurological disorders owing to its ability to modulate neurotransmitter systems. Research indicates that similar piperidine derivatives may exhibit activity against acetylcholinesterase, suggesting possible use in Alzheimer's disease treatment . These findings warrant further exploration into the neuroprotective effects of this compound.
Antiparasitic Activity
Studies have also focused on the antiparasitic properties of urea derivatives, with some compounds demonstrating efficacy against Cryptosporidium parasites. The structural modifications involving piperidine have been associated with enhanced activity against these pathogens, indicating that similar compounds could be developed for therapeutic use against parasitic infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key findings from recent studies:
Case Study 1: Cancer Inhibition
In a study investigating urea-based sEH inhibitors, a derivative of this compound was tested for its ability to inhibit tumor growth in murine models. The results showed significant reductions in tumor size compared to controls, supporting its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
A series of experiments evaluated the neuroprotective effects of similar piperidine derivatives on neuronal cell lines exposed to neurotoxic agents. The results indicated that these compounds could reduce cell death and improve survival rates, suggesting their potential utility in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group and piperidinyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the methoxy group (e.g., 3- vs. 4-methoxyphenyl) significantly impacts electronic properties and binding affinity. For example, 1-(4-methoxyphenyl) derivatives are more commonly studied in CNS-targeting agents .
- Yield : Fluorinated derivatives (e.g., 4-fluorophenyl) exhibit higher synthetic yields (up to 100%) compared to methoxy-substituted analogues (88%) .
Enzyme Inhibition and Receptor Binding
Solubility and Stability
- Hydrochloride Salts : All listed compounds are hydrochloride salts to improve aqueous solubility. However, 1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea HCl has higher industrial-grade purity (99%) compared to lab-scale analogues (e.g., 1-isopropyl derivative) .
- Degradation: Methoxy groups are susceptible to oxidative metabolism, whereas fluorophenyl groups resist enzymatic degradation, as noted in pharmacokinetic studies .
Biological Activity
1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride is a synthetic compound belonging to the urea derivatives class. Its unique structure, characterized by a methoxyphenyl group and a piperidinyl moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H19N3O2·HCl
- Molecular Weight : 285.77 g/mol
- CAS Number : 1233955-68-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's design allows it to modulate various signaling pathways associated with cell growth, differentiation, and apoptosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, compounds with similar structures have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related piperidine compounds have ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial effects .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Related Piperidine Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
Anti-inflammatory and Analgesic Effects
There is ongoing research into the anti-inflammatory and analgesic properties of this compound. Initial findings suggest that the methoxy group may enhance its ability to inhibit inflammatory pathways, making it a candidate for further development in pain management therapies.
Case Studies
A recent study investigated the efficacy of various piperidine derivatives in modulating inflammatory responses in vitro. The results indicated that compounds similar to this compound significantly reduced pro-inflammatory cytokines in cultured human cells .
Case Study Summary
| Study | Findings | Implications |
|---|---|---|
| In vitro anti-inflammatory study | Significant reduction in cytokine levels | Potential for therapeutic use in inflammation |
| Antimicrobial efficacy study | High activity against S. aureus and E. coli | Development of new antibiotics |
Toxicological Profile
The safety profile of this compound remains under investigation. Current data indicate no acute toxicity; however, comprehensive studies on chronic exposure and long-term effects are necessary .
Q & A
Q. What safety protocols are essential for handling hydrochloride salts of urea derivatives in lab settings?
- Methodological Answer : Use fume hoods for weighing and synthesis. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store at -20°C in airtight containers with desiccants. Spill management requires neutralization with sodium bicarbonate and disposal per hazardous waste regulations. Acute toxicity testing (LD₅₀ in rodents) informs risk assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
